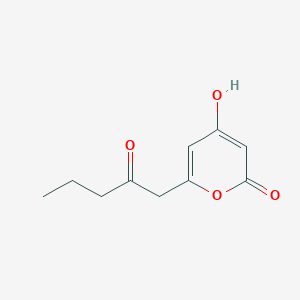

4-Hydroxy-6-(2-oxopentyl)-pyran-2-one

Beschreibung

BenchChem offers high-quality 4-Hydroxy-6-(2-oxopentyl)-pyran-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy-6-(2-oxopentyl)-pyran-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-hydroxy-6-(2-oxopentyl)pyran-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-2-3-7(11)4-9-5-8(12)6-10(13)14-9/h5-6,12H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZJCWQKETIWUAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)CC1=CC(=CC(=O)O1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

4-Hydroxy-6-(2-oxopentyl)-pyran-2-one chemical structure and properties

An In-Depth Technical Guide to 4-Hydroxy-6-(2-oxopentyl)-pyran-2-one: Structure, Properties, and Therapeutic Potential

Introduction to the 4-Hydroxy-2-Pyrone Scaffold

The 4-hydroxy-2-pyrone moiety is a privileged heterocyclic scaffold found in a diverse array of natural products and synthetic compounds of significant biological and chemical interest.[1] These compounds, which are structurally classified as polyketides, are biosynthesized by a wide range of organisms, including bacteria, fungi, and plants.[1][2] The inherent reactivity of the 4-hydroxy-2-pyrone ring system, characterized by multiple nucleophilic and electrophilic centers, makes it a versatile building block in organic synthesis.[1] From a therapeutic perspective, this scaffold is present in molecules exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[3][4] This guide will provide a detailed technical overview of a representative member of this class, 4-Hydroxy-6-(2-oxopentyl)-pyran-2-one, focusing on its chemical structure, physicochemical properties, and potential applications in drug discovery and development.

Chemical Structure and Tautomerism

The chemical structure of 4-Hydroxy-6-(2-oxopentyl)-pyran-2-one consists of a central 2-pyrone ring substituted with a hydroxyl group at the C-4 position and a 2-oxopentyl group at the C-6 position. The systematic IUPAC name for this compound is 4-hydroxy-6-(2-oxopentyl)-2H-pyran-2-one.

An important characteristic of 4-hydroxy-2-pyrones is their existence in tautomeric equilibrium between the 4-hydroxy-2-pyrone and 2-hydroxy-4-pyrone forms. The 4-hydroxy-2-pyrone tautomer is generally the major form due to the stabilizing effect of conjugation.[3]

Physicochemical Properties

| Property | Predicted Value for 4-Hydroxy-6-(2-oxopentyl)-pyran-2-one |

| Molecular Formula | C10H12O4 |

| Molecular Weight | 196.20 g/mol |

| IUPAC Name | 4-hydroxy-6-(2-oxopentyl)-2H-pyran-2-one |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to have some solubility in organic solvents |

Natural Occurrence and Biosynthesis

4-Hydroxy-2-pyrones are widespread natural products synthesized via the polyketide pathway.[2] This biosynthetic route involves the sequential condensation of acetyl-CoA and malonyl-CoA units, catalyzed by polyketide synthases (PKSs), to form a poly-β-keto chain that subsequently cyclizes to yield the pyrone ring.[3] The diversity of substituents observed in natural 4-hydroxy-2-pyrones arises from the selection of different starter and extender units, as well as subsequent enzymatic modifications.[3]

Caption: Generalized biosynthetic pathway for 6-alkyl-4-hydroxy-2-pyrones.

Synthesis Strategies

The chemical synthesis of 4-hydroxy-2-pyrones has been extensively studied, with several efficient methods available.

Cyclization of 1,3,5-Tricarbonyl Compounds

A common and biomimetic approach involves the cyclization of 1,3,5-tricarbonyl compounds or their synthetic equivalents. This method often provides good yields and allows for the introduction of various substituents on the pyrone ring.[3]

Synthesis from Silyl Enolates and Malonyl Chloride

A versatile method for preparing a variety of 6-substituted 4-hydroxy-2-pyrones involves the reaction of silyl enolates with malonyl chloride.

Caption: Synthetic workflow for 6-substituted-4-hydroxy-2-pyrones.

Spectroscopic Characterization

The structural elucidation of 4-hydroxy-2-pyrones relies on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR spectroscopy are crucial for determining the substitution pattern on the pyrone ring. The chemical shifts of the ring protons and carbons are characteristic of the 4-hydroxy-2-pyrone scaffold.

-

Infrared (IR) Spectroscopy : IR spectra of these compounds typically show characteristic absorption bands for the hydroxyl group (O-H stretch), the lactone carbonyl group (C=O stretch), and the carbon-carbon double bonds (C=C stretch) of the pyrone ring.

-

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, which aids in confirming its structure.

Biological Activities and Potential Applications

The 4-hydroxy-2-pyrone scaffold is associated with a wide range of biological activities, making it an attractive starting point for drug discovery programs.

-

Antimicrobial Activity : Many natural and synthetic 4-hydroxy-2-pyrones exhibit antibacterial and antifungal properties.[1] For example, dehydroacetic acid, a derivative, is used as a food preservative.[1]

-

Anti-inflammatory and Antioxidant Effects : Compounds containing the 4-hydroxy-2-pyrone moiety, such as hispidin, have demonstrated significant anti-inflammatory and antioxidant activities.[3]

-

Anticancer Properties : Certain synthetic pyranopyrones derived from 4-hydroxy-2-pyrones have shown promising anticancer activity against various cancer cell lines.[7] The mechanism of action is often linked to the inhibition of key cellular processes in cancer cells.

The diverse biological profile of this class of compounds suggests that 4-Hydroxy-6-(2-oxopentyl)-pyran-2-one could be a valuable lead compound for the development of new therapeutic agents.

Experimental Protocols

General Procedure for the Synthesis of 6-Alkyl-4-hydroxy-2-pyrones:

-

To a solution of the corresponding silyl enol ether in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add malonyl chloride dropwise at a low temperature (e.g., 0 °C).

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Quench the reaction by the addition of water or a mild aqueous acid.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 6-alkyl-4-hydroxy-2-pyrone.

Conclusion

4-Hydroxy-6-(2-oxopentyl)-pyran-2-one, as a representative of the 6-substituted-4-hydroxy-2-pyrone class, belongs to a family of compounds with significant chemical and biological importance. While specific data for this exact molecule is limited, the extensive research on related analogs provides a strong foundation for understanding its likely properties and potential applications. The versatile synthesis and diverse biological activities associated with the 4-hydroxy-2-pyrone scaffold make it a highly promising area for future research in medicinal chemistry and drug development. Further investigation into the synthesis and biological evaluation of 4-Hydroxy-6-(2-oxopentyl)-pyran-2-one and its derivatives is warranted to explore their full therapeutic potential.

References

-

Fedin, V. V., Obydennov, D. L., Usachev, S. A., & Sosnovskikh, V. Y. (2023). 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. MDPI. [Link]

-

Numata, K., Tabata, S., Kobayashi, A., & Yoshida, S. (2023). Multisubstituted naphthalene synthesis from 4-hydroxy-2-pyrones through [4+2] cycloaddition with o-silylaryl triflates. RSC Publishing. [Link]

-

Sosnovskikh, V. Y., & Obydennov, D. L. (2025). 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. ResearchGate. [Link]

-

PubChem. (n.d.). 4-Hydroxy-6-pentyl-2H-pyran-2-one. National Institutes of Health. [Link]

-

IOSR Journal. (2013). Advances in the Chemistry and Biological Activities of PYrones: From Natural Products to Drug Discovery. IOSR Journal of Pharmacy. [Link]

-

Pfefferle, W., Anke, H., Bross, M., & Steglich, W. (2007). Synthesis and biological activity of novel pyranopyrones derived from engineered aromatic polyketides. PubMed. [Link]

-

Encyclopedia.pub. (2024). Natural 4-Hydroxy-2-pyrones. Encyclopedia.pub. [Link]

-

Beilstein Journals. (2014). 4-Hydroxy-6-alkyl-2-pyrones as nucleophilic coupling partners in Mitsunobu reactions and oxa-Michael additions. Beilstein Journal of Organic Chemistry. [Link]

-

PubChem. (n.d.). 4-Hydroxy-6-methyl-3-(1-oxobutyl)-2H-pyran-2-one. National Institutes of Health. [Link]

-

PubChem. (n.d.). 4-Hydroxy-6-phenyl-2H-pyran-2-one. National Institutes of Health. [Link]

-

IOSR Journal of Pharmacy. (2013). Advances in the Chemistry and Biological Activities of PYrones: From Natural Products to Drug Discovery. [Link]

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. iosrjournals.org [iosrjournals.org]

- 5. 4-Hydroxy-6-pentyl-2H-pyran-2-one | C10H14O3 | CID 54686804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Hydroxy-6-methyl-3-(1-oxobutyl)-2H-pyran-2-one | C10H12O4 | CID 54684273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis and biological activity of novel pyranopyrones derived from engineered aromatic polyketides - PubMed [pubmed.ncbi.nlm.nih.gov]

Decoding Trichoderma 2-Pyrone Derivatives: Biosynthesis, Isolation, and Therapeutic Potential

An In-Depth Technical Whitepaper for Drug Development and Agrochemical Professionals

Executive Summary

Fungi of the genus Trichoderma are prolific biochemical factories, synthesizing a vast array of specialized secondary metabolites. Among the most structurally intriguing and commercially valuable of these are the 2-pyrone derivatives (α-pyrones), characterized by a six-membered unsaturated lactone ring. The flagship molecule of this class, 6-pentyl-α-pyrone (6-PP) , acts as both a volatile organic compound (VOC) and a potent bioactive agent.

As an application scientist bridging the gap between fungal metabolomics and commercial drug development, I have designed this whitepaper to move beyond basic descriptions. Here, we will dissect the mechanistic pathways of 2-pyrone biosynthesis, establish a self-validating protocol for their isolation, and quantify their pharmacological and agrochemical potential.

Molecular Architecture and Biosynthetic Paradigms

The α-pyrone moiety is a privileged scaffold in medicinal chemistry due to its ability to participate in diverse non-covalent interactions (hydrogen bonding, π-π stacking) with biological targets. For decades, the biosynthesis of 6-PP in Trichoderma was a subject of intense debate.

Historically, tracer studies utilizing labeled[U-14C]linoleic acid suggested that 6-PP was derived from the β-oxidation of fatty acids 1[1]. However, a major paradigm shift occurred in 2025 when genomic and phylogenetic analyses identified Pks1 , an iterative Type I Polyketide Synthase, as the definitive and crucial enzyme responsible for 6-PP biosynthesis in Trichoderma atroviride2[2].

The Causality of the PKS Pathway: Why does Trichoderma utilize a polyketide synthase rather than simple lipid degradation? The PKS pathway offers evolutionary plasticity. By utilizing an iterative enzyme cluster, the fungus can modularly assemble Acetyl-CoA and Malonyl-CoA units, allowing it to rapidly generate diverse structural analogs (e.g., massoilactone, koninginins) in response to specific environmental stressors or pathogenic threats.

Biosynthetic pathways of 6-PP via PKS1 and β-oxidation.

Systematic Extraction and Purification Workflow

To isolate 2-pyrone derivatives with high fidelity, researchers must navigate the volatile nature of these compounds. The following protocol is engineered as a self-validating system , ensuring that each step provides empirical feedback to prevent downstream failures.

Phase 1: Upstream Cultivation

-

Action: Culture Trichoderma spp. in Potato Dextrose Broth (PDB) at 25°C for 7–14 days.

-

Causality: Secondary metabolite production is triggered by nutritional stress. PDB provides a high carbon-to-nitrogen ratio. Once nitrogen is depleted, the fungus redirects Acetyl-CoA away from primary biomass synthesis and into the PKS pathway to synthesize 6-PP 3[3].

-

Self-Validation: Monitor the bioreactor for a distinct "coconut-like" aroma—a highly reliable, qualitative indicator of α-pyrone accumulation.

Phase 2: Liquid-Liquid Extraction (LLE)

-

Action: Separate mycelia via centrifugation. Extract the cell-free broth using Ethyl Acetate (EtOAc) in a 1:1 volume ratio, repeated three times.

-

Causality: Why EtOAc? With a polarity index of 4.4, EtOAc perfectly targets the moderately polar lactone ring of 2-pyrones while excluding highly polar, water-soluble proteins and complex carbohydrates that cause severe emulsion issues.

-

Self-Validation: Perform a rapid Thin Layer Chromatography (TLC) spot test on the organic phase under a UV lamp (254 nm). The conjugated diene system of the α-pyrone ring will strongly quench UV light, confirming successful partitioning.

Phase 3: Thermal-Controlled Concentration

-

Action: Concentrate the organic phase using a rotary evaporator with the water bath strictly clamped at ≤40°C .

-

Causality: 6-PP is a Volatile Organic Compound (VOC). Standard evaporation at 60°C will co-evaporate the target metabolite with the solvent, decimating the yield. We compensate for the low temperature by applying a deeper vacuum (<50 mbar).

Phase 4: Chromatographic Purification

-

Action: Subject the crude extract to Silica Gel Column Chromatography using a Hexane:EtOAc gradient (starting at 90:10, stepping to 70:30).

-

Causality: Hexane acts as the non-polar anti-solvent, flushing out inert lipids. Gradually increasing the EtOAc concentration selectively desorbs the 2-pyrone based on its specific hydrogen-bonding affinity to the silica stationary phase.

-

Self-Validation: Analyze fractions via GC-MS. The presence of a molecular ion peak at m/z 166 confirms the isolation of intact 6-PP.

Step-by-step extraction and purification workflow for Trichoderma 2-pyrones.

Bioactivity Profiling and Pharmacological Potential

The 2-pyrone derivatives are not merely ecological signaling molecules; they are potent biological effectors. 6-PP often accounts for >50% of the total VOCs emitted by Trichoderma3[3], playing a critical role in mycoparasitism and plant defense activation.

Mechanism of Action

-

Agrochemical (Antifungal): 6-PP disrupts the cell membrane integrity of phytopathogens like Botrytis cinerea and Rhizoctonia solani, while simultaneously inducing systemic resistance (ISR) in host plants 2[2].

-

Pharmaceutical (Antibacterial & Cytotoxic): Recent studies have demonstrated that organic extracts enriched with 6-PP and its analogs exhibit broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria 4[4]. Furthermore, certain α-pyrone derivatives have been shown to act as agonists for peroxisome proliferator-activated receptor alpha (PPAR-α), a key regulator of human lipid metabolism.

Quantitative Bioactivity Summary

| Compound / Extract | Source Organism | Target Organism | Bioactivity Metric |

| 6-Pentyl-α-pyrone (6-PP) | Trichoderma viride | Fusarium oxysporum | 31.7% growth reduction at 0.3 mg/mL |

| 6-Pentyl-α-pyrone (6-PP) | Trichoderma harzianum | Rhizoctonia solani | 69.6% growth reduction at 0.3 mg/mL |

| Organic Extract (6-PP enriched) | Trichoderma afroharzianum | Staphylococcus aureus | MIC: 15.6 – 31.25 µg/mL |

| Organic Extract (6-PP enriched) | Trichoderma afroharzianum | Enterococcus faecalis | MIC: 125 – 250 µg/mL |

(Data synthesized from authoritative bioassays 5[5] and4[4])

Conclusion & Future Perspectives

The identification of the pks1 gene cluster has unlocked new avenues for synthetic biology. Rather than relying solely on traditional bioreactor cultivation—which is often limited by the volatility of 6-PP—researchers can now explore heterologous expression of the Trichoderma PKS machinery in optimized industrial hosts like Saccharomyces cerevisiae or E. coli. This will allow for the scalable, targeted production of 2-pyrone derivatives, cementing their role as next-generation biopesticides and pharmaceutical scaffolds.

References

- Metabolism of Linoleic Acid or Mevalonate and 6-Pentyl-alpha-Pyrone Biosynthesis by Trichoderma Species.Applied and Environmental Microbiology.

- Linking a polyketide synthase gene cluster to 6-pentyl-alpha-pyrone, a Trichoderma metabolite with diverse bioactivities.Microbial Cell Factories.

- Uncovering the multifaceted properties of 6-pentyl-alpha-pyrone for control of plant p

- Bioactive Secondary Metabolites from Trichoderma spp.

- Exploring the Bioactive Secondary Metabolites of Two Argentine Trichoderma afroharzianum Strains.Journal of Fungi.

Sources

- 1. Metabolism of Linoleic Acid or Mevalonate and 6-Pentyl-alpha-Pyrone Biosynthesis by Trichoderma Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Linking a polyketide synthase gene cluster to 6-pentyl-alpha-pyrone, a Trichoderma metabolite with diverse bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Uncovering the multifaceted properties of 6-pentyl-alpha-pyrone for control of plant pathogens [frontiersin.org]

- 4. Exploring the Bioactive Secondary Metabolites of Two Argentine Trichoderma afroharzianum Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Technical Guide: Natural Occurrence and Biosynthesis of 4-Hydroxy-6-(2-oxopentyl)-pyran-2-one

This technical guide details the natural occurrence, biosynthetic origin, and isolation of 4-Hydroxy-6-(2-oxopentyl)-2H-pyran-2-one . This compound is a specialized polyketide metabolite, distinct from the more common triacetic acid lactone (TAL) due to its specific primer unit (butyryl-CoA) and chain length.

Part 1: Compound Identity & Significance

4-Hydroxy-6-(2-oxopentyl)-2H-pyran-2-one is a bioactive secondary metabolite belonging to the

Chemical Structure & Properties

| Feature | Specification |

| IUPAC Name | 4-Hydroxy-6-(2-oxopentyl)-2H-pyran-2-one |

| Molecular Formula | |

| Molecular Weight | 196.20 g/mol |

| Core Scaffold | 4-Hydroxy-2-pyrone (Type III Polyketide) |

| Key Functional Groups | Enol/Phenolic hydroxyl (C4), Lactone (C2), Ketone (Side chain C2') |

| Solubility | Soluble in Methanol, Ethyl Acetate, DMSO; Poorly soluble in water |

Part 2: Natural Occurrence

The natural occurrence of this compound is strictly linked to the activity of Type III Polyketide Synthases (PKSs) in bacteria and plants. Unlike Type I (modular) or Type II (dissociated) PKSs, Type III enzymes are homodimeric condensing enzymes that can accept a variety of starter units.

Bacterial Sources (Streptomyces)

The primary confirmed natural source is Streptomyces griseus , a soil bacterium known for its prolific production of secondary metabolites.

-

Enzyme: RppA (Reddish-brown pigment protein A).[1]

-

Context: RppA is a Type III PKS that typically synthesizes 1,3,6,8-tetrahydroxynaphthalene (THN) for melanin production. However, RppA is highly promiscuous. When Butyryl-CoA is available in the intracellular pool (or supplied exogenously), RppA accepts it as a starter unit instead of Acetyl-CoA, catalyzing the formation of 4-Hydroxy-6-(2-oxopentyl)-2-pyrone as a "derailment" or shunt product.

-

Significance: This demonstrates that the compound is a metabolic variant dictated by the availability of intracellular CoA-thioesters.

Plant Sources (Gerbera & Rheum)

While less common as a major metabolite, this pyrone can be generated by plant PKSs that share structural homology with bacterial enzymes.

-

Enzymes: G2PS1 (Gerbera 2-Pyrone Synthase 1) and Stilbene Synthases.

-

Mechanism: In in vitro assays or engineered plant systems, these enzymes can condense Butyryl-CoA with three molecules of Malonyl-CoA to yield the target compound. It serves as a model for understanding PKS substrate specificity.

Part 3: Biosynthetic Mechanism

The biosynthesis follows a non-reducing polyketide pathway. The critical differentiator for this specific molecule is the Starter Unit Selection .

The Mechanism: Butyryl-Primed Chain Assembly

-

Priming: The active site cysteine of the Type III PKS (e.g., RppA) is acylated by Butyryl-CoA (C4) rather than the standard Acetyl-CoA (C2).

-

Extension: The enzyme catalyzes three successive decarboxylative condensations with Malonyl-CoA (C3

C2 donor).-

Start: C4 (Butyryl)

-

-

1st Malonyl

C6 (

-

-

-

2nd Malonyl

C8 (

-

-

-

3rd Malonyl

C10 (Linear tetraketide intermediate)

-

-

-

Cyclization: The linear C10 polyketide undergoes C1-C5 lactonization .

-

The hydroxyl group at C5 attacks the thioester carbonyl (C1), releasing CoA and forming the pyrone ring.

-

The remaining tail (C6-C10 of the chain) becomes the C6-position side chain of the ring.

-

Side Chain Structure: The side chain retains the keto group from the condensation steps, resulting in the 2-oxopentyl moiety.

-

Biosynthetic Pathway Diagram

Caption: Biosynthetic pathway of 4-Hydroxy-6-(2-oxopentyl)-2-pyrone via Butyryl-CoA primed Type III PKS.

Part 4: Isolation & Characterization Protocol

For researchers aiming to isolate this compound from Streptomyces or engineered E. coli broth, the following protocol ensures high purity and structural validation.

Fermentation & Extraction

-

Strain: Streptomyces griseus or E. coli BL21(DE3) expressing rppA.

-

Precursor Feeding: Supplement culture with Sodium Butyrate (1-5 mM) to shift flux toward the butyryl-primed product.

-

Extraction:

-

Acidify cell-free supernatant to pH 3.0 using HCl (facilitates extraction of the enol form).

-

Extract 3x with equal volumes of Ethyl Acetate (EtOAc) .

-

Dry organic layer over anhydrous

and concentrate in vacuo.

-

Chromatographic Purification (HPLC)

Isolate the compound using Reverse-Phase HPLC.

-

Column: C18 (e.g., Cosmosil 5C18-AR-II, 4.6 x 150 mm).

-

Mobile Phase:

-

Gradient: 10% B to 100% B over 30 minutes.

-

Detection: UV at 286 nm (Characteristic absorption of the 4-hydroxy-2-pyrone chromophore).[1]

Structural Validation Data

Confirm identity using the following spectral fingerprints:

| Method | Diagnostic Signal | Interpretation |

| UV-Vis | Conjugated pyrone system. | |

| MS (ESI+) | Matches | |

| MS (ESI-) | Deprotonation of the C4-hydroxyl group. | |

| MS/MS Frag. | Loss of | |

| MS/MS Frag. | Characteristic pyrone ring fragment |

Part 5: Research Applications

-

Combinatorial Biosynthesis: This compound serves as a "proof-of-concept" molecule for engineering PKS enzymes to accept non-native starter units (e.g., converting Acetyl-CoA specific enzymes to Butyryl-CoA specific ones).

-

Antimicrobial Scaffolds: 4-hydroxy-2-pyrones exhibit intrinsic antifungal and antibiotic activity. The lipophilic 2-oxopentyl side chain enhances membrane permeability compared to the methyl-substituted analog (TAL).

-

Metabolic Engineering: It represents a potential platform chemical for converting renewable butyrate into complex lactones.

References

-

Funa, N., Ohnishi, Y., Fujii, I., Shibuya, M., Ebizuka, Y., & Horinouchi, S. (1999). Structure and biosynthesis of a new polyketide synthase from Streptomyces griseus.Nature , 400(6747), 897-899. Link

-

Funa, N., Ohnishi, Y., Ebizuka, Y., & Horinouchi, S. (2002). Properties and substrate specificity of RppA, a chalcone synthase-related polyketide synthase in Streptomyces griseus.Journal of Biological Chemistry , 277(6), 4628-4635. Link

-

Austin, M. B., & Noel, J. P. (2003). The chalcone synthase superfamily of type III polyketide synthases.Natural Product Reports , 20(1), 79-110. Link

-

Springob, K., Samappito, S., Jindaprasert, A., Schmidt, J., Page, J. E., De-Eknamkul, W., & Kutchan, T. M. (2007). A polyketide synthase of Plumbago indica that catalyzes the formation of hexaketide pyrones.[4]FEBS Journal , 274(16), 4063-4075. Link

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Frontiers | A Novel Class of Plant Type III Polyketide Synthase Involved in Orsellinic Acid Biosynthesis from Rhododendron dauricum [frontiersin.org]

- 3. A Novel Class of Plant Type III Polyketide Synthase Involved in Orsellinic Acid Biosynthesis from Rhododendron dauricum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Architecture of Activity: A Technical Guide to the Structure-Activity Relationships of 4-Hydroxy-2-Pyrone Antibiotics

For Researchers, Scientists, and Drug Development Professionals

The 4-hydroxy-2-pyrone scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of natural and synthetic compounds with potent biological activities. This guide provides an in-depth exploration of the structure-activity relationships (SAR) of this versatile class of antibiotics, offering insights for the rational design and development of new therapeutic agents. As a Senior Application Scientist, the following sections synthesize technical data with field-proven perspectives to illuminate the causal relationships between chemical structure and biological function.

The 4-Hydroxy-2-Pyrone Core: A Foundation for Diverse Bioactivity

The 4-hydroxy-2-pyrone ring system exists in tautomeric equilibrium with the 2-hydroxy-4-pyrone form, with the 4-hydroxy tautomer being the major contributor due to effective conjugation.[1][2] This structural feature, along with multiple electrophilic and nucleophilic centers, provides a versatile platform for chemical modification and a wide spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2] The biological activity of these compounds is profoundly influenced by the nature and position of substituents on the pyrone ring, primarily at the C-3, C-5, and C-6 positions.

Decoding the Substituent Effects: A Roadmap to Targeted Activity

The strategic placement of different functional groups on the 4-hydroxy-2-pyrone core is the key to unlocking its therapeutic potential. The following subsections dissect the influence of these substituents on the diverse biological activities of this compound class.

Antibacterial Activity: Targeting Bacterial Defenses

4-Hydroxy-2-pyrone derivatives have demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria. The nature and substitution pattern on the pyrone ring are critical for both the potency and spectrum of this activity.

-

Alkyl and Acyl Groups at C-3 and C-6: The presence of alkyl and acyl groups at the C-3 and C-6 positions is a recurring motif in antibacterial 4-hydroxy-2-pyrones. For instance, pogostone , a 6-methyl-4-hydroxy-2-pyrone, inhibits both Gram-negative and Gram-positive bacteria.[1]

-

Long Alkyl Chains: Long alkyl substituents at the C-3 and C-6 positions, as seen in pseudopyronines A and B , are particularly effective against mycobacteria. It is believed that these lipophilic chains facilitate the disruption of the mycobacterial cell wall.[1]

-

3-Acyl Group: The 3-acyl-4-hydroxy-2-pyrone subclass, which includes compounds like dehydroacetic acid , exhibits notable antibacterial properties and is even used as a food preservative.[2]

-

Prenylation: The addition of prenyl groups to the 4-hydroxy position of 6-aryl-2-pyrones has been shown to enhance antibacterial activity. Monoprenylated derivatives, in particular, display significant in vitro activity.

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative 4-hydroxy-2-pyrone derivatives against various bacterial strains.

| Compound | Substituents | Bacterial Strain | MIC (µg/mL) | Reference |

| Nipyrone C | 3-butyl, 6-(1-hydroxypropyl) | Staphylococcus aureus | 8 | [3] |

| Bacillus subtilis | 16 | [3] | ||

| Mycobacterium tuberculosis | 64 | [3] | ||

| Nipyrones A & B | Varied alkyl chains | S. aureus, E. coli, B. subtilis | 32-64 | [3] |

| Peninaphones A-C | Naphtha-γ-pyrone | Staphylococcus aureus ATCC 43300 | 12.5 | [4] |

| Staphylococcus aureus ATCC 33591 | 25 | [4] | ||

| 4-(3-methylbut-2-enoxy)-6-phenyl-2H-pyran-2-one | Prenylated 6-phenyl | β-lactamase-producing Klebsiella pneumoniae (in combination with ampicillin) | 2.4 (for ampicillin) | [5] |

| 6-(4-fluorophenyl)-4-(3-methylbut-2-enoxy)-2H-pyran-2-one | Prenylated 6-(4-fluorophenyl) | β-lactamase-producing Klebsiella pneumoniae (in combination with ampicillin) | 2.4 (for ampicillin) | [5] |

Antifungal Activity: Combating Fungal Pathogens

Several 4-hydroxy-2-pyrone derivatives have demonstrated potent antifungal activity. The structural features conferring this activity often overlap with those for antibacterial action, yet some specific modifications can significantly enhance antifungal efficacy.

-

Carbohydrate Conjugation: Conjugation with carbohydrate moieties at the C-3 position can lead to significant antifungal activity. Fusapyrone and deoxyfusapyrone , isolated from Fusarium semitectum, are prime examples, showing considerable activity against fungi like Botrytis cinerea and Aspergillus parasiticus.[1][2]

-

Alkyl Side Chains: The length and nature of alkyl chains at the C-6 position are crucial. Studies on 4-methyl-6-alkyl-α-pyrones have shown that longer alkyl chains (butyl, pentyl, hexyl, heptyl) are more effective against various pathogenic fungi.[6] For instance, 4-methyl-6-hexyl-α-pyrone was found to be highly effective against Sclerotium rolfsii.[6]

The following table presents the 50% effective dose (ED50) or other activity metrics for representative antifungal 4-hydroxy-2-pyrone derivatives.

| Compound | Substituents | Fungal Strain | Activity (ED50 µg/mL) | Reference |

| 4-methyl-6-butyl-α-pyrone | 4-methyl, 6-butyl | Various pathogenic fungi | 15-50 | [6] |

| 4-methyl-6-pentyl-α-pyrone | 4-methyl, 6-pentyl | Various pathogenic fungi | 15-50 | [6] |

| 4-methyl-6-hexyl-α-pyrone | 4-methyl, 6-hexyl | Various pathogenic fungi | 15-50 | [6] |

| 4-methyl-6-heptyl-α-pyrone | 4-methyl, 6-heptyl | Various pathogenic fungi | 15-50 | [6] |

| Fusapyrone/Deoxyfusapyrone | Carbohydrate at C-3 | Botrytis cinerea, Aspergillus parasiticus | Considerable activity (specific values not provided) | [1][2] |

Anticancer Activity: Inducing Cell Death in Malignant Cells

A growing body of evidence highlights the potential of 4-hydroxy-2-pyrones as anticancer agents. Their mechanism of action often involves the induction of apoptosis through the modulation of key signaling pathways.

-

Styryl Group at C-6: The presence of a styryl group at the C-6 position, as in hispidin , is associated with potent cytotoxic effects against various cancer cell lines.[7]

-

Alkyl and Phenyl Groups: Compounds like pogostone (6-methyl) and those with aryl substituents demonstrate significant anticancer activities.[1]

-

Isosteric Replacement with Pyridone: The replacement of the pyrone oxygen with a nitrogen atom to form a 4-hydroxy-2-pyridone scaffold can lead to potent and selective anticancer activity.

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative 4-hydroxy-2-pyrone and pyridone derivatives against various cancer cell lines.

| Compound/Derivative | Class | Cancer Cell Line(s) | IC50 (µM) | Reference |

| Hispidin | 4-Hydroxy-2-Pyrone | Prostate (PC3, DU145) | Significant decrease in viability | [3][8] |

| Sambutoxin Derivative | 4-Hydroxy-2-Pyrone | Various tumor cell lines | 1.76 - 49.13 | [7] |

| Nigerapyrone E | 4-Hydroxy-2-Pyrone | MDA-MB-231, SW1990, A549 | 38, 48, 43 | [7] |

| Asnipyrone A | 4-Hydroxy-2-Pyrone | A549 | 62 | [7] |

| Carbonarone A | 4-Hydroxy-2-Pyrone | K562 | 56.0 µg/mL | [7] |

| Knecorticosanone I | Pyrone | HepG2, MCF-7, SK-LU-1 | 81.84 - 99.25 | [6] |

| Sambutoxin Derivatives (1-12) | 4-Hydroxy-2-pyridone | Various tumor cell lines | 1.76 - 49.13 | [9] |

Unraveling the Mechanisms of Action: From Target Inhibition to Pathway Modulation

The diverse biological activities of 4-hydroxy-2-pyrones stem from their ability to interact with various cellular targets and modulate critical signaling pathways. Understanding these mechanisms is paramount for optimizing their therapeutic potential.

Inhibition of Na+/K+-ATPase: The Case of Germicidins

A significant mechanism of action for some 4-hydroxy-2-pyrone antibiotics is the inhibition of the Na+/K+-ATPase pump, an essential enzyme for maintaining cellular ion homeostasis. Germicidins , a class of 3,6-dialkyl-substituted 4-hydroxy-2-pyrones isolated from Streptomyces bacteria, are known to inhibit porcine Na+/K+-activated ATPase.[1][5] This inhibition disrupts the sodium and potassium gradients across the cell membrane, leading to a cascade of downstream effects that ultimately inhibit spore germination.[5] The alkyl substituents at the C-3 and C-6 positions are crucial for this inhibitory activity.

Caption: Inhibition of Na+/K+-ATPase by Germicidin.

Quorum Sensing Inhibition: Disrupting Bacterial Communication

Some 4-hydroxy-2-pyrones act as signaling molecules themselves, interfering with bacterial cell-to-cell communication, a process known as quorum sensing (QS). Photopyrones A–H , for example, inhibit quorum sensing in the entomopathogenic bacterium Photorhabdus luminescens.[1] By disrupting QS, these compounds can prevent the coordinated expression of virulence factors and biofilm formation, rendering the bacteria less pathogenic. The mechanism of QS inhibition can involve several strategies, including blocking the synthesis of signaling molecules (autoinducers), degrading the signaling molecules, or competitively binding to the signal receptors.[10][11]

Caption: Mechanisms of Quorum Sensing Inhibition by Photopyrones.

Induction of Apoptosis in Cancer Cells: Targeting Signaling Cascades

The anticancer activity of many 4-hydroxy-2-pyrones is attributed to their ability to induce programmed cell death, or apoptosis, in cancer cells. This is often achieved by modulating key signaling pathways that regulate cell survival and proliferation.

-

Hispidin: This 6-styryl-4-hydroxy-2-pyrone derivative induces apoptosis in prostate and colon cancer cells by generating reactive oxygen species (ROS).[8][12] The accumulation of ROS triggers the activation of the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) signaling pathways, leading to the upregulation of pro-apoptotic proteins (e.g., Bax, cleaved caspases) and downregulation of anti-apoptotic proteins (e.g., Bcl-2).[8][12]

-

Pogostone: This 6-methyl-4-hydroxy-2-pyrone induces apoptosis in liver and colorectal cancer cells.[13][14] Its mechanism involves the regulation of the PI3K/Akt/mTOR pathway and the upregulation of apoptosis-promoting genes like p53 and Bax, while decreasing the expression of the anti-apoptotic gene Bcl-2.[13][15]

Caption: Simplified Signaling Pathways for Apoptosis Induction by Hispidin and Pogostone.

Biosynthesis: Nature's Synthetic Strategy

4-Hydroxy-2-pyrones are natural products synthesized via the polyketide pathway.[2] This biosynthesis is catalyzed by polyketide synthases (PKSs), which utilize simple acyl-CoA precursors, such as acetyl-CoA and malonyl-CoA, to construct the polyketide chain.[2] The formation of the 4-hydroxy-2-pyrone ring typically involves the cyclization of a triketide intermediate.[16] Understanding these biosynthetic pathways not only provides insights into the natural diversity of these compounds but also opens up avenues for their biotechnological production and the generation of novel derivatives through metabolic engineering.

Caption: Simplified Biosynthetic Pathway of the 4-Hydroxy-2-Pyrone Core.

Experimental Protocols: A Practical Guide to a Self-Validating System

To ensure the scientific integrity and reproducibility of research in this field, it is essential to employ standardized and well-validated experimental protocols. The following sections provide step-by-step methodologies for key assays used to evaluate the biological activity of 4-hydroxy-2-pyrone derivatives.

Antibacterial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a bacterium.

Materials:

-

96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Appropriate broth medium (e.g., Tryptic Soy Broth, Mueller-Hinton Broth)

-

Test compound stock solution (in a suitable solvent like DMSO)

-

Positive control antibiotic (e.g., ampicillin, ciprofloxacin)

-

Negative control (broth medium with solvent)

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare serial two-fold dilutions of the test compound in the broth medium directly in the 96-well plate.

-

Inoculate each well with a standardized bacterial suspension (e.g., 10^5 CFU/mL).

-

Include positive control wells with a known antibiotic and negative control wells with only the broth and solvent.

-

Incubate the plates at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.

-

Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound with no visible bacterial growth.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, to determine the cytotoxic effects of a compound.

Materials:

-

96-well cell culture plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Include untreated control wells.

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Synthetic Methodologies: A General Approach to 4-Hydroxy-2-Pyrone Derivatives

The synthesis of novel 4-hydroxy-2-pyrone derivatives is crucial for exploring their full therapeutic potential. A common and biomimetic approach involves the cyclization of 1,3,5-tricarbonyl compounds.[2]

General Procedure for Cyclization of 1,3,5-Tricarbonyl Compounds:

-

Condensation: React an acetoacetic ester with an aldehyde in the presence of a strong base like sodium hydride (NaH) or n-butyllithium (n-BuLi). This forms an intermediate which is then oxidized.

-

Oxidation: The intermediate is oxidized using an oxidizing agent such as 2-azaadamantane-N-oxyl (AZADO) and phenyliodine(II) diacetate (PIDA) to yield a diketoester.

-

Cyclization: The resulting diketoester is then cyclized in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a suitable solvent to afford the 4-hydroxy-2-pyrone.

Further modifications can be made to the pyrone ring through various reactions like electrophilic substitution, acylation, and alkylation to generate a library of derivatives for SAR studies.[2]

Conclusion and Future Directions

The 4-hydroxy-2-pyrone scaffold represents a highly promising platform for the development of novel antibiotics with diverse therapeutic applications. The structure-activity relationships discussed in this guide highlight the critical role of substituent patterns in determining the biological activity profile of these compounds. Future research should focus on the synthesis of novel derivatives with optimized potency and selectivity, leveraging the insights gained from SAR studies. Furthermore, a deeper understanding of their mechanisms of action at the molecular level will be instrumental in the rational design of next-generation 4-hydroxy-2-pyrone-based drugs to combat the growing threat of infectious diseases and cancer.

References

-

Hispidin Increases Cell Apoptosis and Ferroptosis in Prostate Cancer Cells Through Phosphatidylinositol-3-Kinase and Mitogen-activated Protein Kinase Signaling Pathway. Anticancer Research. [Link]

-

Anticancer Activity of Hispidin via Reactive Oxygen Species-mediated Apoptosis in Colon Cancer Cells. Journal of Microbiology and Biotechnology. [Link]

-

Production of New Antibacterial 4-Hydroxy-α-Pyrones by a Marine Fungus Aspergillus niger Cultivated in Solid Medium. Marine Drugs. [Link]

-

4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. MDPI. [Link]

-

Hispidin induces cell apoptosis and reduces the viability of pancreatic... ResearchGate. [Link]

-

The effect of Pogostone on viability, membrane integrity, and apoptosis of liver cancer cells. Galen Medical Journal. [Link]

-

Therapeutic Potential of Hispidin—Fungal and Plant Polyketide. Molecules. [Link]

-

4-Hydroxy-6-alkyl-2-pyrones as nucleophilic coupling partners in Mitsunobu reactions and oxa-Michael additions. Beilstein Journal of Organic Chemistry. [Link]

-

4-Hydroxy-2-pyridone derivatives with antitumor activity produced by mangrove endophytic fungus Talaromyces sp. CY-3. European Journal of Medicinal Chemistry. [Link]

-

Discovery and Characterization of 4-Hydroxy-2-pyridone Derivative Sambutoxin as a Potent and Promising Anticancer Drug Candidate: Activity and Molecular Mechanism. Journal of Agricultural and Food Chemistry. [Link]

-

The effect of Pogostone on viability, membrane integrity, and apoptosis of liver cancer cells. Galen Medical Journal. [Link]

-

Gramicidin A directly inhibits mammalian Na(+)/K (+)-ATPase. The Journal of Biological Chemistry. [Link]

-

Molecular Insights into the Potential Anticancer Activity of Pyrone Derivatives. Journal of Natural Products. [Link]

-

Pharmacological activities and mechanisms of action of Pogostemon cablin Benth: a review. Chinese Medicine. [Link]

-

Germicidin, an autoregulative germination inhibitor of Streptomyces viridochromogenes NRRL B-1551. The Journal of Antibiotics. [Link]

-

Natural 4-Hydroxy-2-pyrones. Encyclopedia.pub. [Link]

-

An Overview of α-Pyrones as Phytotoxins Produced by Plant Pathogen Fungi. Toxins. [Link]

-

Germicidin. Wikipedia. [Link]

-

Synthesis, Properties, and Biological Activity of 4-Hydroxy-2H-Pyran-2-ones and Their Derivatives. ResearchGate. [Link]

-

ONE NEW PYRONE FROM THE KNEMA GLOBULARIA FRUITS. Revue Roumaine de Chimie. [Link]

-

Multisubstituted naphthalene synthesis from 4-hydroxy-2-pyrones through [4+2] cycloaddition with o-silylaryl triflates. Organic & Biomolecular Chemistry. [Link]

-

Molecular Insights into the Potential Anticancer Activity of Pyrone Derivatives. PubMed. [Link]

-

Biosynthesis of α-pyrones. Beilstein Journal of Organic Chemistry. [Link]

-

Biosynthesis-Guided Discovery and Engineering of α-Pyrone Natural Products from Type I Polyketide Synthases. ACS Chemical Biology. [Link]

-

Polyketide. Wikipedia. [Link]

-

Scheme 1: Proposed biosynthesis of photopyrone D (4) by PpyS from P.... ResearchGate. [Link]

-

An Overview of α-Pyrones as Phytotoxins Produced by Plant Pathogen Fungi. MDPI. [Link]

-

Properties of the germination inhibitor of Streptomyces viridochromogenes spores. PubMed. [Link]

-

Mechanisms of Inhibition of Quorum Sensing as an Alternative for the Control of E. coli and Salmonella. International Journal of Molecular Sciences. [Link]

-

Quorum-Sensing Inhibition by Gram-Positive Bacteria. International Journal of Molecular Sciences. [Link]

-

Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation. Frontiers in Microbiology. [Link]

-

4-Hydroxy-2-pyridone Derivatives and the δ-pyrone Isostere as Novel Agents Against Mycobacterium smegmatis Biofilm Inhibitors. PubMed. [Link]

-

Pyrone-derived Marine Natural Products:A review on Isolation, Bio-activities and Synthesis. DRS@nio. [Link]

-

Inhibition of Biofilm Formation, Quorum Sensing and Infection in Pseudomonas aeruginosa by Natural Products-Inspired Organosulfur Compounds. PLOS. [Link]

-

Mechanisms, Anti-Quorum-Sensing Actions, and Clinical Trials of Medicinal Plant Bioactive Compounds against Bacteria: A Comprehensive Review. MDPI. [Link]

-

4-hydroxy-6-methyl-2-pyrone (C6H6O3). PubChem. [Link]

-

What are Na/K-ATPase inhibitors and how do they work?. Patsnap Synapse. [Link]

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. mdpi.com [mdpi.com]

- 3. Hispidin Increases Cell Apoptosis and Ferroptosis in Prostate Cancer Cells Through Phosphatidylinositol-3-Kinase and Mitogen-activated Protein Kinase Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Making sure you're not a bot! [drs.nio.res.in]

- 5. Germicidin, an autoregulative germination inhibitor of Streptomyces viridochromogenes NRRL B-1551 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antifungal activity of 4-methyl-6-alkyl-2H-pyran-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ar.iiarjournals.org [ar.iiarjournals.org]

- 9. Pogostemon cablin extract as an anticancer agent on human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanisms of Inhibition of Quorum Sensing as an Alternative for the Control of E. coli and Salmonella - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation [frontiersin.org]

- 12. ar.iiarjournals.org [ar.iiarjournals.org]

- 13. wcrj.net [wcrj.net]

- 14. The effect of Pogostone on viability, membrane integrity, and apoptosis of liver cancer cells - WCRJ [wcrj.net]

- 15. benchchem.com [benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

Tautomeric Equilibrium in 4-Hydroxy-6-Alkyl-2-Pyrones: A Technical Guide for Drug Discovery Professionals

Executive Summary

The 4-hydroxy-6-alkyl-2-pyrone scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with diverse biological activities.[1][2] A critical, yet often overlooked, aspect of this scaffold is its existence in a state of tautomeric equilibrium between the 4-hydroxy-α-pyrone (enol) form and the 2,4-pyrandione (keto) form. This equilibrium is not static; it is dynamically influenced by the nature of the C-6 alkyl substituent and, most critically, by the local solvent environment. For researchers in drug development, a thorough understanding of this tautomerism is paramount, as the predominant tautomeric form can profoundly impact a molecule's physicochemical properties, pharmacokinetic profile (ADME), and its interaction with biological targets. This guide provides an in-depth analysis of the tautomeric landscape of these compounds, offering field-proven experimental protocols for their characterization and discussing the critical implications for drug design and discovery.

The Core Equilibrium: A Tale of Two Tautomers

4-Hydroxy-6-alkyl-2-pyrones primarily exist as a mixture of two prototropic tautomers: the 4-hydroxy-2H-pyran-2-one (enol form) and the 6-alkyl-pyran-2,4-dione (keto form).[2]

In the vast majority of cases, the equilibrium lies significantly in favor of the 4-hydroxy-2-pyrone tautomer.[1][2] This preference is attributed to the thermodynamic stability conferred by the conjugated π-system within the α-pyrone ring, which is more extensive than in the cross-conjugated dione form.[2] However, assuming the molecule exists solely as this enol form is a critical oversimplification. The presence of even a minor population of the keto tautomer can have significant biological consequences, and the equilibrium constant (KT = [enol]/[keto]) is highly sensitive to its environment.

Factors Influencing the Tautomeric Landscape

The precise position of the tautomeric equilibrium is a function of both intramolecular (substituent) and intermolecular (solvent) effects.

The Role of the C-6 Alkyl Substituent

The electronic and steric properties of the alkyl group at the C-6 position can subtly modulate the equilibrium. While systematic studies quantifying this effect across a wide range of alkyl groups are sparse, the general principle is that electron-donating alkyl groups stabilize the pyrone ring system. This can indirectly influence the preference for the conjugated enol form. The significance of substitution is well-documented in related heterocyclic systems where different substituents dictate the predominant tautomeric form.

Solvent Polarity: The Dominant Environmental Factor

The solvent environment is arguably the most critical external factor governing the tautomeric balance. The polarity, proticity, and hydrogen-bonding capability of the solvent can selectively stabilize one tautomer over the other.

-

Non-polar, Aprotic Solvents (e.g., CCl₄, Chloroform): In these environments, intramolecular hydrogen bonding within the enol tautomer is favored, further stabilizing this form. The keto form, being generally more polar, is destabilized. Studies on analogous β-dicarbonyl systems show a strong preference for the enol tautomer in non-polar solvents.[3]

-

Polar, Aprotic Solvents (e.g., DMSO, Acetone): These solvents can act as hydrogen bond acceptors, disrupting the internal hydrogen bond of the enol. While they can solvate both forms, the stabilization of the more polar keto tautomer increases, potentially shifting the equilibrium to populate the keto form more significantly.

-

Polar, Protic Solvents (e.g., Water, Methanol): These solvents can act as both hydrogen bond donors and acceptors. They can effectively solvate both tautomers, but the strong hydrogen bonding with water can stabilize the more polar keto form, leading to the highest relative population of the dione tautomer compared to other solvent systems.[4][5]

The following table summarizes the expected qualitative shifts in tautomeric equilibrium based on solvent properties.

| Solvent Class | Predominant Interaction | Expected Equilibrium Shift |

| Non-polar Aprotic | Intramolecular H-bonding | Strongly favors Enol form |

| Polar Aprotic | Dipole-dipole interactions | Favors Enol , but increased Keto population |

| Polar Protic | Intermolecular H-bonding | Highest relative population of Keto form |

Experimental Characterization: Protocols and Interpretation

Accurately determining the tautomeric ratio in different environments is crucial. Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are the primary analytical tools for this purpose.[4][6]

Protocol: ¹H NMR Spectroscopy for Tautomer Quantification

¹H NMR is a powerful technique for distinguishing and quantifying tautomers in solution. The key is to identify diagnostic peaks for each form and integrate their signals.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve a precise amount of the 4-hydroxy-6-alkyl-2-pyrone compound in the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) to a final concentration of 5-10 mg/mL. Ensure the solvent is of high purity to avoid interfering signals.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher NMR spectrometer. A higher field strength will provide better signal dispersion.

-

Data Acquisition: Record a standard ¹H NMR spectrum. The enolic proton (4-OH) often appears as a broad singlet at a very downfield chemical shift (δ 10-15 ppm), sometimes disappearing upon D₂O exchange.[7][8]

-

Spectral Analysis:

-

Enol Tautomer: Identify the characteristic signals for the vinylic protons at C-3 and C-5 and the enolic hydroxyl proton. For 4-hydroxy-6-methyl-2-pyrone in CDCl₃, typical shifts are around δ 2.14 (CH₃), δ 5.18 (H-5), δ 5.92 (H-3), and a very broad signal for the OH group.[8]

-

Keto Tautomer: Identify the signals for the CH₂ group at the C-3 position. These protons are diastereotopic and may appear as a complex multiplet or two distinct signals.

-

-

Quantification: Calculate the molar ratio by comparing the integration of a well-resolved, non-overlapping peak characteristic of the enol form (e.g., the C-3 or C-5 vinylic proton) with a peak characteristic of the keto form.

-

% Enol = [Integration(Enol) / (Integration(Enol) + Integration(Keto))] * 100

-

Protocol: UV-Vis Spectroscopy for Studying Equilibrium Shifts

UV-Vis spectroscopy is an excellent method for observing qualitative and semi-quantitative shifts in the tautomeric equilibrium as a function of solvent. The two tautomers have different chromophores and will thus exhibit different absorption maxima (λmax).[9]

Step-by-Step Methodology:

-

Stock Solution: Prepare a concentrated stock solution of the compound in a non-absorbing solvent like acetonitrile.

-

Solvent Series: Prepare a series of volumetric flasks containing different solvents of interest (e.g., hexane, acetonitrile, methanol, water).

-

Sample Preparation: Add a small, precise aliquot of the stock solution to each flask and dilute to the final volume to ensure the same concentration across all samples (typically in the 10⁻⁴ to 10⁻⁵ M range).

-

Data Acquisition: Record the UV-Vis spectrum for each solution from approximately 200 to 400 nm against a solvent blank.

-

Spectral Analysis:

-

The enol form, with its extended conjugated system, typically absorbs at a longer wavelength (bathochromic shift) compared to the less conjugated keto form.[10]

-

Plot the λmax values against a solvent polarity parameter (e.g., the Dimroth-Reichardt ET(30) value).

-

Changes in the shape of the absorption band or the appearance of new shoulders can indicate a shift in the tautomeric equilibrium.

-

Implications for Drug Discovery and Development

The tautomeric state of a molecule is not an academic curiosity; it is a critical determinant of its drug-like properties.

-

Target Binding (Pharmacodynamics): The enol and keto forms have different shapes, hydrogen bonding patterns, and electrostatic potentials. The enol form presents a hydrogen bond donor (OH) and an acceptor (C=O), while the keto form presents two hydrogen bond acceptors (C=O) and a methylene group. One tautomer may fit perfectly into a receptor's active site while the other binds weakly or not at all. Designing a drug without considering the tautomer that exists in the physiological (aqueous) environment can lead to a complete failure of the design strategy.

-

ADME Properties (Pharmacokinetics):

-

Solubility: The more polar keto tautomer will generally exhibit higher aqueous solubility.

-

Permeability: The less polar, intramolecularly hydrogen-bonded enol tautomer is expected to have higher lipophilicity (LogP) and better membrane permeability. The dynamic equilibrium means that the molecule can adopt the more lipophilic form to cross a membrane and then re-equilibrate to the more soluble form in an aqueous compartment.

-

Metabolism: The different tautomers present different sites for metabolic attack by enzymes such as cytochrome P450s. The vinylic protons of the enol form and the methylene protons of the keto form have different susceptibilities to oxidation.

-

Conclusion and Future Outlook

The tautomerism of 4-hydroxy-6-alkyl-2-pyrones is a fundamental property that must be actively characterized and considered throughout the drug discovery pipeline. A simple 2D representation on a page is insufficient to capture the dynamic nature of these molecules. By employing the spectroscopic protocols detailed in this guide, researchers can gain a clear understanding of the tautomeric preferences of their compounds in various environments, from organic solvents used in synthesis to biorelevant aqueous media. This knowledge enables more accurate structure-activity relationship (SAR) analysis, better prediction of ADME properties, and ultimately, the more rational design of safer and more effective medicines.

References

-

MDPI. (2023, December 15). 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. Available from: [Link]

-

Beilstein Journals. (2014, May 20). 4-Hydroxy-6-alkyl-2-pyrones as nucleophilic coupling partners in Mitsunobu reactions and oxa-Michael additions. Available from: [Link]

-

Encyclopedia.pub. (2024, January 2). Natural 4-Hydroxy-2-pyrones. Available from: [Link]

-

National Center for Biotechnology Information (PMC). Recent Advances in the Synthesis of 2-Pyrones. Available from: [Link]

-

Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism : Key Points. Available from: [Link]

-

ResearchGate. (2025, August 7). The Use of NMR Spectroscopy to Study Tautomerism. Available from: [Link]

-

Michigan State University Chemistry. NMR Spectroscopy. Available from: [Link]

- Google Patents. CN1288891A - Simple synthesis of 6-methyl-4-hydroxy-2-pyrone.

-

Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2021, May 26). Analysis of the tautomeric equilibrium of two red monoazo dyes by UV–Visible, Raman and SERS spectroscopies. Available from: [Link]

-

Master Organic Chemistry. (2016, September 16). Introduction To UV-Vis Spectroscopy. Available from: [Link]

-

Walsh Medical Media. (2024, May 24). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Available from: [Link]

-

SciSpace. Solvent effects on the relative stability for tautomerism of (R)-4-amino-1,2-oxazolidin-3-one(Cycloserine).Ab initio and Density. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. NMR Spectroscopy [www2.chemistry.msu.edu]

- 8. CN1288891A - Simple synthesis of 6-methyl-4-hydroxy-2-pyrone - Google Patents [patents.google.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. cris.unibo.it [cris.unibo.it]

Modular Total Synthesis of 4-Hydroxy-6-(2-oxopentyl)-2H-pyran-2-one

Application Note: AN-SYN-PYR-046

Protocol Type: Chemical Synthesis / Organometallic Functionalization

Target Class: Polyketide Mimetics & Functionalized

Executive Summary & Strategic Analysis

The synthesis of 4-hydroxy-6-(2-oxopentyl)-2H-pyran-2-one represents a critical challenge in polyketide chemistry. This scaffold serves as a potent mimic of biosynthetic intermediates found in fungal metabolites (e.g., Pestalotin precursors) and bacterial signaling molecules.

While biomimetic cyclization of linear polyketides is theoretically attractive, it often suffers from poor regiocontrol during ring closure. Consequently, this protocol utilizes a divergent, late-stage functionalization strategy based on the lateral lithiation of the commercially available platform molecule, Triacetic Acid Lactone (TAL) (4-hydroxy-6-methyl-2-pyrone).

Why this approach?

-

Regiocontrol: By utilizing the specific acidity of the C6-methyl group (

in DMSO equivalent), we avoid the ambiguity of C3 vs. C5 functionalization common in electrophilic aromatic substitutions. -

Scalability: The starting material (TAL) is an industrial byproduct of dehydroacetic acid processing.

-

Modularity: The use of Weinreb amides allows the "2-oxopentyl" side chain to be swapped for any acyl group without altering the core protocol.

Retrosynthetic Logic & Mechanism

The synthesis relies on the generation of a supra-nucleophilic dianion . The C4-hydroxyl proton is removed first (kinetic acidity), followed by the deprotonation of the C6-methyl group. The resulting dilithio-species exhibits exclusive nucleophilicity at the lateral C6 position due to the disruption of aromaticity required to react at C3.

Pathway:

-

Masking: In situ protection of C4-OH (via Li-alkoxide).

-

Activation: Lateral deprotonation using Lithium Diisopropylamide (LDA).

-

Functionalization: Acylation with

-methoxy-

Figure 1: Mechanistic flow for the lateral lithiation and acylation of Triacetic Acid Lactone.

Detailed Experimental Protocol

Phase 1: Reagent Preparation & Drying

-

THF (Tetrahydrofuran): Must be distilled from sodium/benzophenone ketyl or dried via an activated alumina column immediately prior to use. Moisture kills the dianion.

-

LDA (Lithium Diisopropylamide): Prepare fresh. Add

-BuLi (2.5 M in hexanes) to diisopropylamine in THF at -78°C. -

Electrophile:

-methoxy-

Phase 2: Generation of the Dianion

-

Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum.

-

Solvent Charge: Add anhydrous THF (50 mL) and cool to -78°C (dry ice/acetone bath).

-

Base Addition: Add LDA solution (2.2 equivalents, 22 mmol) dropwise via syringe.

-

Note: The solution should remain colorless or pale yellow. A dark brown color indicates decomposition or moisture.

-

-

Substrate Addition: Dissolve 4-hydroxy-6-methyl-2-pyrone (1.26 g, 10 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the LDA mixture over 15 minutes.

-

Observation: The mixture will become heterogeneous (slurry) as the poorly soluble lithium alkoxide forms, then may clarify as the dianion generates.

-

-

Equilibration: Stir at -78°C for 45 minutes, then warm to 0°C for 30 minutes to ensure complete C6-deprotonation. The solution usually turns a deep orange/red color (characteristic of the extended enolate).

Phase 3: Electrophilic Trapping (The Critical Step)

-

Cooling: Return the reaction mixture to -78°C .

-

Addition: Add

-methoxy--

Why Weinreb? Standard acyl chlorides (butyryl chloride) would react with the C4-lithium alkoxide (O-acylation) or undergo double addition to form a tertiary alcohol. The Weinreb amide forms a stable tetrahedral intermediate that only collapses to the ketone after acidic quench.

-

-

Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to room temperature over 4 hours.

Phase 4: Quench & Isolation

-

Quench: Pour the reaction mixture into a beaker containing 10% HCl (100 mL) and crushed ice. Stir vigorously for 30 minutes.

-

Chemistry: This hydrolyzes the Weinreb intermediate and reprotonates the C4-hydroxyl.

-

-

Extraction: Extract with Ethyl Acetate (

mL). -

Wash: Wash combined organics with Brine (50 mL). Dry over anhydrous

. -

Purification: Concentrate in vacuo. The crude residue is often an oil. Purify via flash column chromatography (Silica Gel 60).

-

Eluent: Hexanes:Ethyl Acetate (Gradient 4:1 to 1:1). The product is polar due to the free hydroxyl and lactone.

-

Yield Expectation: 60–75%.[1]

-

Data Summary & Stoichiometry

| Component | Role | Equivalents | Amount (mmol) | Mass/Vol |

| 4-Hydroxy-6-methyl-2-pyrone | Substrate | 1.0 | 10.0 | 1.26 g |

| LDA | Base | 2.2 | 22.0 | ~11-15 mL (soln) |

| Electrophile | 1.1 | 11.0 | 1.44 g | |

| THF | Solvent | N/A | N/A | ~65 mL total |

| HCl (10% aq) | Quench | Excess | N/A | 100 mL |

Troubleshooting & Validation

-

Issue: Low Yield / Recovery of Starting Material.

-

Cause: Incomplete formation of the dianion. The C6-methyl proton is less acidic than the C4-hydroxyl.

-

Fix: Ensure the "warm to 0°C" step is performed during dianion generation. Do not skip this.

-

-

Issue: C3-Acylation Products.

-

Cause: Temperature was too high during electrophile addition.

-

Fix: Keep the reaction strictly at -78°C during the addition of the Weinreb amide.

-

-

Issue: O-Acylation.

-

Cause: The "hard" oxygen anion reacted with the electrophile.

-

Fix: This is rare with Weinreb amides but common with acid chlorides. Ensure the Weinreb amide is high purity.

-

References

-

Regioselective Functionalization of Pyrones

- Source: Douglas, C. J., et al. "Regioselective synthesis of 6-substituted 2-pyrones." Journal of Organic Chemistry.

- Context: Establishes the protocol for C6-lateral lithiation using LDA and the necessity of low temper

-

Dianion Chemistry of Triacetic Acid Lactone

- Source: Hsung, R. P., et al. "4-Hydroxy-6-alkyl-2-pyrones as nucleophilic coupling partners." Beilstein Journal of Organic Chemistry, 2014.

- Context: Validates the use of HMDS/LDA for generating the reactive species

-

Weinreb Amide Application

- Source: Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981.

- Context: The foundational method for synthesizing ketones from organolithiums without over-addition.

Sources

Application Note: High-Yield Extraction and Quantification of Pyrone Metabolites from Trichoderma Cultures

Target Audience: Analytical Chemists, Bioprocess Engineers, and Drug Development Professionals Focus: 6-Pentyl-α-pyrone (6-PP) and related secondary metabolites

Introduction & Mechanistic Context

Fungi of the genus Trichoderma are prolific producers of bioactive secondary metabolites. Among these, 6-pentyl-α-pyrone (6-PP) is the most prominent volatile organic compound (VOC), often accounting for >50% of the total VOCs emitted by the fungus [3]. 6-PP is highly valued in both the agricultural sector as a potent biocontrol agent against phytopathogens (e.g., Fusarium and Magnaporthiopsis maydis) [4] and in the food industry for its characteristic coconut-like aroma [2].

The Analytical Challenge: Extracting 6-PP presents a unique physicochemical challenge. As an unsaturated δ-lactone, 6-PP is highly lipophilic and volatile. Traditional liquid-liquid extraction (LLE) from submerged fermentation (SmF) often suffers from emulsion formation and solvent-induced degradation. Furthermore, Trichoderma yields significantly more 6-PP in Solid-State Fermentation (SSF)—up to 5.0 mg/g dry matter [2]—which complicates matrix separation.

To ensure analytical integrity and high recovery, this application note details two self-validating workflows: Headspace Solid-Phase Microextraction (HS-SPME) for trace volatile profiling, and Liquid-Liquid Extraction (LLE) for bulk metabolite recovery.

Experimental Workflow & Pathway

The following diagram illustrates the divergent extraction pathways based on the analytical objective (trace profiling vs. bulk recovery).

Fig 1: Divergent extraction workflows for Trichoderma pyrone metabolites.

Standardized Protocols

Protocol A: Headspace Solid-Phase Microextraction (HS-SPME)

Objective: Non-destructive, solvent-free quantification of 6-PP from solid-state or liquid matrices. Causality & Rationale: We utilize a 100 µm Polydimethylsiloxane (PDMS) fiber. PDMS is a non-polar phase that perfectly matches the lipophilicity of 6-PP. The addition of 25% NaCl drives the "salting-out" effect, decreasing the solubility of 6-PP in the aqueous phase and forcing it into the headspace, thereby exponentially increasing fiber adsorption [1].

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 0.1 g of Trichoderma solid-state culture (e.g., grown on green coir powder) into a 40 mL amber glass vial[2].

-

Salting Out: Add 20 mL of a 25% (w/v) NaCl aqueous solution. Hermetically seal the vial with a PTFE/silicone septum [2].

-

Conditioning: Place the vial in a water bath with constant magnetic stirring at 79°C for exactly 2 minutes[1]. Note: 79°C is the empirically validated thermodynamic optimum; higher temperatures risk lactone ring degradation, while lower temperatures fail to overcome the matrix vapor pressure.

-

Extraction: Manually introduce the SPME device into the vial, piercing the septum. Expose the 100 µm PDMS fiber to the sample headspace for exactly 29 minutes [1].

-

Desorption & Analysis: Retract the fiber and immediately insert it into the GC injector. Desorb thermally at 250°C for 4 minutes in splitless mode to ensure complete transfer of trace analytes onto the GC column [2].

Protocol B: Liquid-Liquid Extraction (LLE) for Bulk Recovery

Objective: High-yield recovery of pyrones for bioassays or preparative chromatography. Causality & Rationale: While pentane is excellent for simultaneous distillation-extraction, chloroform is highly effective for direct LLE of SmF broths, yielding potent crude extracts (approx. 400 mg/L) capable of complete pathogen inhibition [4].

Step-by-Step Methodology:

-

Broth Clarification: Centrifuge the Trichoderma submerged culture broth at 8,000 × g for 15 minutes at 4°C to pellet the mycelium. Filter the supernatant through a 0.22 µm PES membrane.

-

Solvent Partitioning: Transfer the cell-free supernatant to a separatory funnel. Add an equal volume (1:1 v/v) of MS-grade Chloroform [4].

-

Extraction: Shake vigorously for 5 minutes, venting periodically to release pressure. Allow the phases to separate for 15 minutes. The lipophilic 6-PP will partition into the lower organic (chloroform) layer.

-

Dehydration: Collect the organic layer and pass it over anhydrous sodium sulfate (

) to remove residual water. -

Concentration: Evaporate the solvent using a rotary evaporator under reduced pressure at 35°C to prevent volatilization of 6-PP. Reconstitute the dried extract in a known volume of ethyl acetate or methanol for LC-MS/GC-MS analysis.

Quantitative Data & Method Comparison

The following table synthesizes the performance metrics of the extraction methodologies based on field-proven data [1, 2, 4].

| Extraction Method | Matrix Suitability | Primary Solvent / Sorbent | Key Kinetic Parameters | Typical Yield / Sensitivity |

| HS-SPME | Solid-State (SSF) & Liquid | 100 µm PDMS Fiber | 79°C, 29 min extraction, 25% NaCl | High sensitivity (Trace VOCs); Limits matrix interference. |

| Direct LLE | Submerged (SmF) | Chloroform (1:1 v/v) | Ambient temp, 5 min vigorous shaking | ~400 mg/L crude extract; Excellent for bioassays. |

| Distillation-Extraction | SSF | Pentane | Likens-Nickerson apparatus, 1 hr | Up to 5.0 mg/g dry matter; High bulk recovery. |

Self-Validating Systems & Troubleshooting

To ensure Trustworthiness and reproducibility in your results, implement the following self-validating checks:

-

Internal Standardization: Always spike the initial matrix with an internal standard prior to extraction.

-undecanolactone is the industry standard for 6-PP quantification because it shares structural similarities (a lactone ring) but is not naturally produced by Trichoderma. Recovery rates of the internal standard will immediately flag matrix suppression or extraction inefficiencies. -

Fiber Degradation Check (SPME): PDMS fibers degrade over time, leading to a loss of binding capacity. Run a known 6-PP standard curve (0.1 to 10 ppm) every 20 injections. A downward shift in the calibration slope indicates fiber exhaustion.

-

Emulsion Breaking (LLE): If stable emulsions form during chloroform extraction (common with protein-rich fungal broths), centrifuge the biphasic mixture at 3,000 × g for 5 minutes rather than adding chemical demulsifiers, which could introduce artifacts into the LC-MS/GC-MS spectra.

References

-

Title: Solid-phase microextraction of 6-pentyl-α-pyrone produced by solid-state fermentation Source: ResearchGate URL: [Link]

-

Title: Production of 6-pentyl-α-pyrone by Trichoderma harzianum in solid-state fermentation Source: SciELO / PMC URL: [Link]

-

Title: Uncovering the multifaceted properties of 6-pentyl-alpha-pyrone for control of plant pathogens Source: Frontiers in Microbiology URL: [Link]

-

Title: New Antifungal Compound, 6-Pentyl-α-Pyrone, against the Maize Late Wilt Pathogen, Magnaporthiopsis maydis Source: MDPI (Agronomy) URL: [Link]

Application Note: High-Performance Liquid Chromatography (HPLC) Separation Techniques for 4-Hydroxy-2-Pyrone Derivatives

Introduction: The Chemical Challenge

4-Hydroxy-2-pyrone derivatives are a class of structural motifs found ubiquitously in natural products (polyketides), pharmaceuticals (HIV protease inhibitors), and biosynthetic intermediates like Triacetic Acid Lactone (TAL).[1]

From a chromatographic perspective, these molecules present a "perfect storm" of separation challenges:

-

Tautomeric Equilibrium: They exist in a dynamic equilibrium between the 4-hydroxy-2-pyrone and 2-hydroxy-4-pyrone forms, though the former typically predominates. This can lead to peak broadening or splitting if the separation timescale approaches the tautomerization rate.

-

Acidity (pKa ~4-5): The hydroxyl group at the C4 position is acidic (vinylogous carboxylic acid behavior). At neutral pH, these compounds ionize, leading to poor retention on C18 columns and severe peak tailing due to ionic interactions with residual silanols.

-

Metal Chelation: The 1,3-dicarbonyl-like motif allows these compounds to chelate trace metal ions (Fe, Ni) in stainless steel HPLC systems, causing peak broadening and recovery losses.

This guide provides a robust, self-validating framework for overcoming these issues using standard Reverse Phase (RP) HPLC.

Method Development Strategy

The following decision matrix outlines the logical flow for selecting stationary and mobile phases based on the specific derivative type.

Visualization 1: Method Development Decision Tree

Caption: Decision tree for selecting column chemistry and mobile phase modifiers based on analyte complexity and observed peak behavior.

Protocol 1: Standard RP-HPLC for Synthetic Derivatives